molecular formula C17H17Na2O7P B1191793 M410

M410

Cat. No.: B1191793
M. Wt: 410.27
Attention: For research use only. Not for human or veterinary use.
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Description

M410, a combretastatin A4 (CA4) analogue, is a vascular-disrupting agent (VDA) designed to inhibit microtubule polymerization in tumor endothelial cells. This mechanism induces vascular occlusion, leading to secondary ischemic necrosis of tumor cells . Structurally, this compound is a (Z)-3, 4′, 5-trimethyl-isopentene-3′-o-phosphate disodium derivative optimized for enhanced stability and reduced toxicity compared to its parent compound, CA4 phosphate (CA4P) .

Properties

Molecular Formula

C17H17Na2O7P

Molecular Weight

410.27

Appearance

Solid powder

Synonyms

M410;  M-410;  M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate

Origin of Product

United States

Comparison with Similar Compounds

Key Findings from Preclinical Studies:

  • In vitro : M410 exhibits potent antiproliferative activity against multiple cancer cell lines, including human colon (LoVo, IC₅₀ = 39.0 ± 3.2 nM), breast (MCF-7, IC₅₀ = 57.7 ± 6.0 nM), and liver (HepG2, IC₅₀ = 43.0 ± 2.6 nM) cancers . It also targets human umbilical vein endothelial cells (HUVECs, IC₅₀ = 17.5 ± 1.4 nM), indicating dual antitumor and antiangiogenic effects .
  • In vivo : In rabbit VX2 liver tumor models, this compound significantly delayed tumor growth (44.3% inhibition at 25 mg/kg, P < 0.01) and reduced vascular density (CD34+ endothelial cells) without systemic toxicity . Dynamic contrast-enhanced MRI (DCE-MRI) revealed a transient decrease in the volume transfer constant (K.="" and="" correlating="" li="" necrosis="" shutdown="" sup>),="" vascular="" with="">

Comparison with Similar Compounds

This compound belongs to the CA4-derived VDA family. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Efficacy and Selectivity of this compound and Analogues

Compound Mechanism IC₅₀ (HUVECs, nM) Tumor Inhibition (LoVo, %) Toxicity (Mice) Imaging Biomarker Correlation
This compound Microtubule depolymerization 17.5 ± 1.4 44.3 (25 mg/kg) None observed ADC, K<sup>trans</sup>
CA4P Microtubule depolymerization 22.2 ± 2.0 42.1 (25 mg/kg) Cardiotoxicity Limited data
M286 Microtubule stabilization 11.6 ± 0.6 58.0 (50 mg/kg) Moderate Not reported

Structural and Functional Differentiation

This compound vs. CA4P: Potency: this compound shows lower IC₅₀ values in endothelial cells (17.5 nM vs. 22.2 nM for CA4P), suggesting superior antiangiogenic activity . Biomarker Correlation: this compound-treated tumors exhibit early decreases in apparent diffusion coefficient (ADC) and K<sup>trans</sup>, enabling non-invasive monitoring of vascular disruption .

This compound vs. M286 :

  • Mechanism : M286 stabilizes microtubules, whereas this compound destabilizes them, leading to distinct cellular effects (G2/M arrest vs. mitotic block) .
  • Efficacy : this compound achieves higher tumor inhibition rates (61.9% in HepG2 at 50 mg/kg) compared to M286 (58.0% in LoVo) .

Limitations and Advantages

  • Advantages of this compound :
    • Synergistic effects with chemotherapy (e.g., 72.6% tumor inhibition when combined with cisplatin) .
    • Quantifiable imaging biomarkers (ADC, K<sup>trans</sup>) for real-time treatment monitoring .
  • Limitations: Transient vascular shutdown (tumor regrowth observed after 14 days in rabbit models) . Limited human clinical trial data compared to CA4P .

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